Methyl 2-(thiophene-2-carbonyl)benzoate
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Overview
Description
Methyl 2-(thiophene-2-carbonyl)benzoate: is an organic compound with the molecular formula C13H10O3S It is a derivative of benzoic acid and thiophene, featuring a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki–Miyaura Coupling: One of the common methods to synthesize Methyl 2-(thiophene-2-carbonyl)benzoate involves the Suzuki–Miyaura coupling reaction.
Condensation Reactions: Another method involves the condensation of thiophene-2-carboxylic acid with methyl benzoate in the presence of a dehydrating agent.
Industrial Production Methods: Industrial production of this compound often involves large-scale condensation reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, boron reagents for coupling reactions.
Major Products:
Oxidation Products: Carboxylic acids, sulfoxides.
Reduction Products: Alcohols, thiols.
Substitution Products: Various substituted benzoates and thiophenes.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology and Medicine:
Pharmacology: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Biological Probes: Utilized in the development of probes for studying biological systems.
Industry:
Material Science: Employed in the fabrication of organic semiconductors and light-emitting diodes.
Corrosion Inhibitors: Used in formulations to prevent corrosion in industrial applications.
Mechanism of Action
The mechanism by which Methyl 2-(thiophene-2-carbonyl)benzoate exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Methyl benzo[b]thiophene-2-carboxylate: Similar structure but with different substitution patterns.
Benzo[b]thiophene-2-carboxylic acid methyl ester: Another related compound with distinct properties.
Uniqueness: Methyl 2-(thiophene-2-carbonyl)benzoate is unique due to its specific combination of benzoic acid and thiophene moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields of research and industry .
Properties
IUPAC Name |
methyl 2-(thiophene-2-carbonyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3S/c1-16-13(15)10-6-3-2-5-9(10)12(14)11-7-4-8-17-11/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYACHKOTIDCAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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